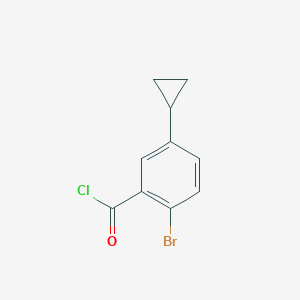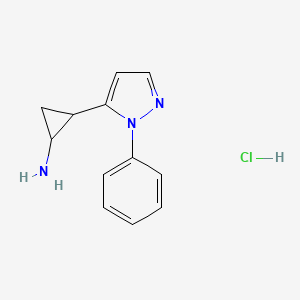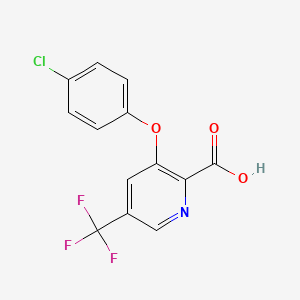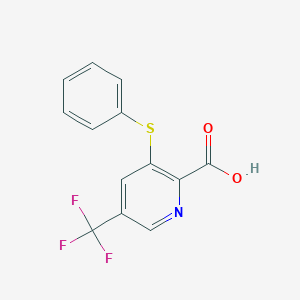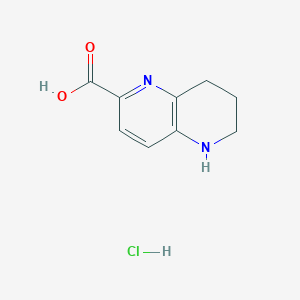
3-(2-Fluoro-3-methylphenoxy)azetidine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
PET Imaging and Neuroreceptor Studies
- Synthesis and Binding Properties for PET Imaging : 3-(2-Fluoro-3-methylphenoxy)azetidine derivatives have been synthesized for potential use in positron emission tomography (PET) imaging. One such derivative, F-A-85380, displayed promising properties for imaging central nicotinic acetylcholine receptors (nAChRs) with PET. This compound was synthesized with fluorine-18 and showed selective binding to human alpha4beta2 nAChR subtype without binding to alpha7 nicotinic or 5HT3 receptors. Preliminary PET experiments in baboons showed significant uptake of this radiotracer in the brain, particularly in the nAChR-rich thalamus area (Doll et al., 1999).
Antibacterial Research
- Antibacterial Agents Synthesis : Azetidine derivatives, including those related to 3-(2-Fluoro-3-methylphenoxy)azetidine, have been synthesized for their potential as antibacterial agents. Studies explored the synthesis, properties, and structure-activity relationships of these compounds. Specific stereochemistry at the asymmetric centers was found to be crucial for enhancing in vitro activity and oral efficacy against bacterial infections (Frigola et al., 1995).
Antioxidant Activity
- In-vitro Antioxidant Potential : Schiff bases and azetidines derived from phenyl urea derivatives, including those structurally related to 3-(2-Fluoro-3-methylphenoxy)azetidine, have been synthesized and evaluated for their in-vitro antioxidant potential. Certain synthesized compounds displayed moderate to significant antioxidant effects compared to ascorbic acid, indicating their potential use in medicinal chemistry (Nagavolu et al., 2017).
Fluorocyclization in Organic Synthesis
- Fluorocyclization for Heterocycles Synthesis : An efficient method involving fluorocyclization of 2-azidoallyl/2-alkoxyallyl alcohols and amines has been developed to prepare 3-functionalized oxetanes and azetidines. This represents a novel strategy for constructing four-membered heterocycles, demonstrating the versatility of fluorocyclization in organic synthesis (Zhang et al., 2021).
Propiedades
IUPAC Name |
3-(2-fluoro-3-methylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-7-3-2-4-9(10(7)11)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGURMWLCBBDMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2CNC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoro-3-methylphenoxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





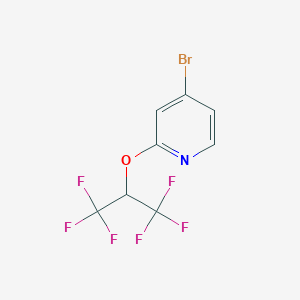

![2-[(3-Bromo-5-methylphenyl)formamido]acetamide](/img/structure/B1411707.png)
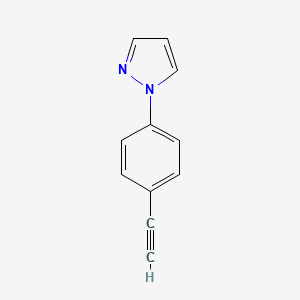
![2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1411713.png)

